molecular formula C16H16N2O4S2 B11603419 ethyl {[5-cyano-2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]sulfanyl}acetate

ethyl {[5-cyano-2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]sulfanyl}acetate

Cat. No.: B11603419
M. Wt: 364.4 g/mol
InChI Key: WOFOIZGCAFPWJD-UHFFFAOYSA-N
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Description

ETHYL 2-{[5-CYANO-2-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[5-CYANO-2-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]SULFANYL}ACETATE typically involves the reaction of 5-cyano-2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[5-CYANO-2-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The thiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The ethyl ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-{[5-CYANO-2-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]SULFANYL}ACETATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 2-{[5-CYANO-2-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and thiazine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazine derivatives, such as:

Uniqueness

ETHYL 2-{[5-CYANO-2-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups and the thiazine ring structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H16N2O4S2

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 2-[[5-cyano-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C16H16N2O4S2/c1-3-22-13(19)9-23-16-12(8-17)14(20)18-15(24-16)10-4-6-11(21-2)7-5-10/h4-7,15H,3,9H2,1-2H3,(H,18,20)

InChI Key

WOFOIZGCAFPWJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(=O)NC(S1)C2=CC=C(C=C2)OC)C#N

Origin of Product

United States

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